(-)-Deacetylsclerotiorin

Description

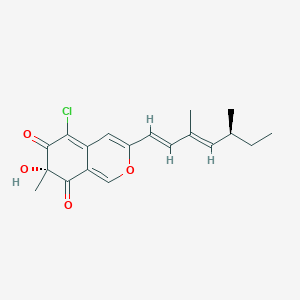

Structure

3D Structure

Properties

CAS No. |

61248-35-9 |

|---|---|

Molecular Formula |

C19H21ClO4 |

Molecular Weight |

348.8 g/mol |

IUPAC Name |

(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione |

InChI |

InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |

InChI Key |

SBUBEONHXLXYBK-ZFMXKZNFSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deacetylsclerotiorin, (-)-; (-)-Deacetylsclerotiorin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of (-)-Deacetylsclerotiorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Deacetylsclerotiorin is a chloroazaphilone, a class of fungal polyketides known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this specialized metabolite. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. This document details the producing fungal organisms, outlines a general methodology for its extraction and purification, and presents its known physicochemical properties.

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly substituted isochromene core. They exhibit a wide range of colors and are often responsible for the pigmentation of the fungi that produce them. Scientific interest in azaphilones is driven by their diverse and potent biological activities, which include antifungal, anti-inflammatory, and antitumor properties. (-)-Deacetylsclerotiorin is a specific member of this family, closely related to the more widely studied sclerotiorin. This guide focuses on the available technical information regarding its discovery and isolation.

Discovery and Producing Organism

(-)-Deacetylsclerotiorin (CAS number 61248-35-9) has been identified as a secondary metabolite produced by the fungus Bartalinia robillardoides strain LF550.[1] While its name suggests a biosynthetic relationship with sclerotiorin, which is famously produced by Penicillium species like P. sclerotiorum and P. multicolor, the documented isolation of (-)-Deacetylsclerotiorin has been from a different fungal genus.[2][3] More recent biosynthetic studies on sclerotiorin-like metabolites in Penicillium meliponae have further elucidated the genetic pathways responsible for the production of this class of compounds, though they did not specifically detail the isolation of (-)-Deacetylsclerotiorin.[4]

Table 1: Physicochemical Properties of (-)-Deacetylsclerotiorin

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁ClO₄ | [3][5] |

| Molecular Weight | 348.8 g/mol | [3] |

| IUPAC Name | (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione | [3][5] |

| CAS Number | 61248-35-9 | [1][3][5][6] |

Experimental Protocols: Isolation and Purification

Fungal Cultivation

A pure culture of the producing organism, such as Bartalinia robillardoides strain LF550, is required.

-

Media Preparation: A suitable liquid or solid medium is prepared to support fungal growth and secondary metabolite production. Common media for azaphilone production include Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth.

-

Inoculation: The sterile medium is inoculated with a spore suspension or mycelial plugs of the fungus.

-

Incubation: The culture is incubated under controlled conditions of temperature (typically 25-28°C) and light (often in darkness to promote pigmentation) for a period of several days to weeks.

Extraction of Metabolites

-

Harvesting: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration.

-

Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

-

Column Chromatography: An initial separation is often performed using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activity

Detailed studies on the specific biological activities of (-)-Deacetylsclerotiorin are limited in publicly accessible literature. However, based on the known activities of the broader azaphilone and sclerotiorin class of compounds, it is plausible that (-)-Deacetylsclerotiorin may exhibit similar properties. Sclerotiorin itself has been reported to have anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities.[4] Further research is required to determine the specific bioactivity profile and potency of (-)-Deacetylsclerotiorin.

Conclusion

(-)-Deacetylsclerotiorin is a structurally defined chloroazaphilone with a known fungal origin. While its discovery has been documented, a comprehensive understanding of its biological activities and potential applications remains an area for future investigation. The general protocols for the isolation of azaphilones provide a solid foundation for obtaining this compound for further study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other related fungal secondary metabolites.

References

- 1. Deacetylsclerotiorin, (-)- Immunomart [immunomart.com]

- 2. bio-fount.com [bio-fount.com]

- 3. Deacetylsclerotiorin, (-)- | C19H21ClO4 | CID 53243889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of dual PKS involved in sclerotiorin biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DEACETYLSCLEROTIORIN, (-)- [drugfuture.com]

- 6. Deacetylsclerotiorin, (-)- | CymitQuimica [cymitquimica.com]

(-)-Deacetylsclerotiorin: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Deacetylsclerotiorin is a bioactive azaphilone natural product with potential applications in drug development. This technical guide provides a comprehensive overview of its primary natural source, the filamentous fungus Penicillium sclerotiorum, and delves into the current understanding of its biosynthetic pathway. This document summarizes quantitative data on the production of related compounds, details relevant experimental protocols for isolation and genetic analysis, and presents a putative biosynthetic pathway based on current genomic and experimental evidence. Visual diagrams of key pathways and workflows are provided to facilitate understanding.

Natural Source and Production

(-)-Deacetylsclerotiorin is a secondary metabolite produced by various fungi, most notably Penicillium sclerotiorum. This species is a filamentous fungus recognized for its production of a diverse array of bioactive compounds, including various azaphilones. While (-)-deacetylsclerotiorin is a known metabolite, quantitative data on its specific yield from P. sclerotiorum fermentations is not extensively reported in publicly available literature. However, data for the closely related and often co-produced azaphilone, sclerotiorin, can provide a benchmark for production.

Table 1: Quantitative Yield of Sclerotiorin from Penicillium sclerotiorum

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | |

| Linearity Range (HPLC) | 1-100 µg/mL | |

| Molar Extinction Coefficient (ε) at 370 nm | Not explicitly stated, but derivable from provided data. |

Note: This data is for sclerotiorin, the acetylated form of deacetylsclerotiorin. Yields of (-)-deacetylsclerotiorin are expected to be strain and fermentation condition-dependent and would require specific quantitative analysis.

Biosynthesis of (-)-Deacetylsclerotiorin

The biosynthesis of (-)-deacetylsclerotiorin follows the general pathway of azaphilone production, which is a class of fungal polyketides. The core of the molecule is assembled by a combination of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). While the complete biosynthetic gene cluster (BGC) for (-)-deacetylsclerotiorin in Penicillium sclerotiorum has not been explicitly characterized, a homologous cluster, the scl cluster, has been identified and studied in the closely related species Penicillium meliponae, providing a robust model for its biosynthesis.[1]

The knockout of the core PKS genes, sclA (HR-PKS) and sclI (NR-PKS), in P. meliponae resulted in the cessation of production of sclerotiorin and related metabolites, including 7-deacetylisochromophilone VI, confirming their essential role in the biosynthesis of the azaphilone core.[1]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for (-)-deacetylsclerotiorin, based on the study of the scl gene cluster in P. meliponae, involves a series of enzymatic reactions:

-

Polyketide Chain Assembly: The HR-PKS (SclA) and NR-PKS (SclI) collaborate to synthesize the polyketide backbone.

-

Formation of the Azaphilone Core: A series of tailoring enzymes, including oxidoreductases and cyclases, modify the polyketide chain to form the characteristic pyranoquinone bicyclic core of azaphilones.

-

Tailoring Steps: Further modifications, such as hydroxylation, methylation, and chlorination, are catalyzed by other enzymes within the gene cluster to produce the variety of observed azaphilone structures.

The formation of (-)-deacetylsclerotiorin versus sclerotiorin is determined by the action of a putative O-acetyltransferase. The absence or inactivity of this enzyme would lead to the accumulation of the deacetylated form. While an O-acetyltransferase, MrPigM, has been identified in the biosynthesis of other azaphilones, the specific enzyme responsible for the C-7 acetylation in the sclerotiorin pathway has not yet been functionally characterized.[1]

Caption: Proposed biosynthetic pathway of (-)-deacetylsclerotiorin.

Experimental Protocols

Fermentation and Isolation of Azaphilones from Penicillium sclerotiorum

This protocol is adapted from methodologies for the isolation of related azaphilones from P. sclerotiorum.

1. Fungal Culture and Fermentation:

-

Strain: Penicillium sclerotiorum.

-

Media: Potato Dextrose Broth (PDB) or a custom medium (e.g., glucose 20 g/L, peptone 10 g/L, yeast extract 5 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L).

-

Inoculation: Inoculate liquid media with a fresh culture of P. sclerotiorum.

-

Incubation: Incubate in a shaker at 25-28°C and 150-180 rpm for 14-21 days.

2. Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

The mycelia can also be extracted by soaking in ethyl acetate or methanol, followed by filtration and evaporation.

3. Purification:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.

-

ODS Chromatography: Further purify the fractions containing the target compound on an ODS (Octadecylsilane) column using a methanol-water gradient.

-

Preparative HPLC: Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water). Monitor the elution using a UV detector at wavelengths relevant for azaphilones (e.g., 254 nm and 370 nm).

Caption: General workflow for the isolation of (-)-deacetylsclerotiorin.

Gene Knockout in Penicillium sclerotiorum via CRISPR-Cas9 (A Representative Protocol)

1. Design of single guide RNA (sgRNA):

-

Identify the target gene (e.g., the putative O-acetyltransferase) in the P. sclerotiorum genome.

-

Design sgRNAs targeting the 5' end of the coding sequence to ensure a loss-of-function mutation. Use online tools to minimize off-target effects.

2. Vector Construction:

-

Clone the designed sgRNA into a vector containing the Cas9 nuclease under a suitable promoter for expression in Penicillium.

-

Include a selectable marker (e.g., hygromycin resistance).

3. Protoplast Preparation:

-

Grow P. sclerotiorum mycelia and harvest.

-

Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

4. Transformation:

-

Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

5. Selection and Screening:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

-

Isolate individual transformants and extract their genomic DNA.

-

Screen for successful gene editing by PCR amplification of the target locus followed by sequencing to identify insertions, deletions, or other mutations.

6. Phenotypic Analysis:

-

Cultivate the confirmed knockout mutants under conditions that normally induce the production of sclerotiorin and deacetylsclerotiorin.

-

Analyze the metabolite profile of the mutants by HPLC-MS to confirm the absence of sclerotiorin and potentially an altered accumulation of (-)-deacetylsclerotiorin.

Caption: Workflow for CRISPR-Cas9 gene knockout in P. sclerotiorum.

Conclusion and Future Directions

(-)-Deacetylsclerotiorin is a promising natural product naturally sourced from Penicillium sclerotiorum. Its biosynthesis is believed to follow the well-established azaphilone pathway, with the final acetylation step being the key determinant for its formation over sclerotiorin. While a putative biosynthetic gene cluster has been identified in a closely related species, further research is needed to fully characterize the specific BGC in P. sclerotiorum. The functional characterization of the tailoring enzymes, particularly the O-acetyltransferase, will be crucial for a complete understanding of the biosynthetic pathway and for enabling synthetic biology approaches to selectively produce (-)-deacetylsclerotiorin. The development of robust genetic tools for P. sclerotiorum will be instrumental in achieving these goals and unlocking the full potential of this and other bioactive compounds from this prolific fungal genus.

References

In-Depth Technical Guide: Physical and Chemical Properties of (-)-Deacetylsclerotiorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

(-)-Deacetylsclerotiorin is a chlorinated azaphilone, a class of fungal metabolites known for their diverse biological activities. Its core structure features a pyranoquinone bicyclic system.

Table 1: Chemical Identifiers and Molecular Properties of (-)-Deacetylsclerotiorin

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁ClO₄ | PubChem |

| Molecular Weight | 348.8 g/mol | PubChem |

| IUPAC Name | (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione | PubChem |

| CAS Number | 61248-35-9 | PubChem |

| PubChem CID | 53243889 | PubChem |

Table 2: Tabulated Physical Properties of (-)-Deacetylsclerotiorin

| Property | Value | Notes |

| Melting Point | Data not available | Experimental value not found in the searched literature. |

| Specific Optical Rotation ([α]D) | Data not available | The levorotatory nature is indicated by the "(-)" prefix, but a specific experimental value is not reported in the searched literature. |

| Solubility | Data not available | Experimental solubility data in common solvents has not been found in the searched literature. As a polyketide, it is likely to have some solubility in organic solvents like methanol, ethanol, DMSO, and chloroform. |

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and characterization of (-)-Deacetylsclerotiorin, based on common practices for fungal secondary metabolites.

Isolation and Purification

The isolation of (-)-Deacetylsclerotiorin typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the metabolites.

Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation and purification of (-)-Deacetylsclerotiorin.

Detailed Methodology:

-

Fungal Cultivation: A producing strain of Penicillium is cultivated on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the compounds of interest. This often involves:

-

Silica Gel Column Chromatography: The crude extract is fractionated based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield pure (-)-Deacetylsclerotiorin.

-

Structural Characterization

The structure of the purified compound is typically elucidated using a combination of spectroscopic techniques.

Workflow for Structural Characterization

Unraveling the Mechanism of Action of (-)-Deacetylsclerotiorin: A Technical Overview

Despite its characterization as a fungal secondary metabolite, the precise mechanism of action of (-)-Deacetylsclerotiorin remains largely uncharted territory within the scientific community. This technical guide consolidates the currently available information and provides a framework for future research into its biological activities.

(-)-Deacetylsclerotiorin is a natural product belonging to the azaphilone class of fungal polyketides. It is structurally related to sclerotiorin, a more extensively studied compound isolated from various Penicillium species, including Penicillium sclerotiorum. While sclerotiorin itself has been reported to exhibit a range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties, specific research detailing the molecular pathways and therapeutic targets of its deacetylated analog, (-)-Deacetylsclerotiorin, is notably scarce in publicly accessible scientific literature.

Current Understanding and Postulated Mechanisms

The structural similarity of (-)-Deacetylsclerotiorin to other bioactive azaphilones suggests potential avenues for its mechanism of action. Azaphilones are known to interact with various biological targets, and their anti-inflammatory effects are of particular interest.

A plausible, yet unconfirmed, mechanism for the anti-inflammatory activity of azaphilone compounds involves the inhibition of key signaling molecules in inflammatory pathways. One such potential target is the TNF receptor-associated factor 6 (TRAF6) . TRAF6 is a crucial E3 ubiquitin ligase that plays a pivotal role in the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. Inhibition of TRAF6 by azaphilones could therefore represent a significant anti-inflammatory mechanism.

Below is a conceptual diagram illustrating the potential inhibitory effect of (-)-Deacetylsclerotiorin on the TRAF6-mediated signaling pathway.

(-)-Deacetylsclerotiorin: A Technical Review of a Bioactive Azaphilone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific literature pertaining to (-)-Deacetylsclerotiorin and its parent compound, sclerotiorin. Due to the limited availability of data specifically for (-)-Deacetylsclerotiorin, this review focuses primarily on the well-characterized azaphilone, sclerotiorin, to infer and contextualize the potential properties and activities of its deacetylated analogue.

Introduction

Sclerotiorin is a chlorinated azaphilone, a class of fungal polyketide pigments known for their diverse chemical structures and significant biological activities.[1][2][3][4] First isolated from Penicillium sclerotiorum, sclerotiorin has garnered attention for its broad spectrum of bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5][6][7] (-)-Deacetylsclerotiorin is a derivative of sclerotiorin, differing by the absence of an acetyl group. While specific research on (-)-Deacetylsclerotiorin is sparse, understanding the chemistry and biology of sclerotiorin provides a critical foundation for predicting its pharmacological profile.

Quantitative Data on Sclerotiorin and its Derivatives

The following tables summarize the key quantitative data reported for sclerotiorin's biological activities. This information is crucial for understanding its potency and potential therapeutic applications.

Table 1: Enzyme Inhibition by Sclerotiorin

| Enzyme Target | IC50 Value | Source Organism of Compound | Reference |

| Aldose Reductase | 0.4 µM | Penicillium frequentans | [6][8] |

| Lipoxygenase | 4.2 µM (reversible) | Penicillium frequentans | [6][8][9] |

Table 2: Antimicrobial Activity of Sclerotiorin

| Organism | MIC Value | Source Organism of Compound | Reference |

| Bacillus subtilis | 0.16 µM | Penicillium sclerotiorum | [10] |

| Bacillus cereus | 0.31 µM | Penicillium sclerotiorum | [10] |

| Sarcina lutea | 0.31 µM | Penicillium sclerotiorum | [10] |

Table 3: Antifouling Activity of Sclerotiorin

| Organism | EC50 Value | Source Organism of Compound | Reference |

| Balanus amphitrite (larval settlement) | 5.6 µg/mL | Penicillium sclerotiorum | [10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and bioassays of sclerotiorin and its analogues are crucial for reproducibility and further research. The following sections outline the general methodologies described in the literature.

Synthesis of Sclerotiorin Analogues

The synthesis of sclerotiorin analogues often involves a multi-step process. A common strategy is the Sonogashira cross-coupling reaction to construct a functionalized precursor, followed by cycloisomerization and oxidation to form the azaphilone core.[11]

General Synthetic Protocol:

-

Sonogashira Coupling: A substituted 2-alkynylbenzaldehyde is coupled with a suitable vinyl or aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine) to yield the desired enyne or aryl-alkyne precursor.

-

Cycloisomerization: The precursor undergoes cycloisomerization, often catalyzed by a gold or other transition metal catalyst, to form the bicyclic isochromene core.

-

Oxidation: The isochromene intermediate is then oxidized using an appropriate oxidizing agent (e.g., Dess-Martin periodinane) to yield the final azaphilone product.

Bioassays

Antifungal Activity Assay:

The antifungal activity of sclerotiorin and its derivatives is typically evaluated using a mycelium growth rate method against a panel of phytopathogenic fungi.[11]

-

Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

-

Incorporation of Test Compounds: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations.

-

Inoculation: A mycelial plug of the test fungus is placed at the center of the agar plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (containing only the solvent).

Anticancer Activity Assay (MTT Assay):

The cytotoxic effects of sclerotiorin on cancer cell lines are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

Signaling and Biosynthetic Pathways

The biosynthesis of sclerotiorin in fungi like Penicillium meliponae involves a complex pathway featuring dual polyketide synthases (PKS).[12][13] A proposed biosynthetic pathway is depicted below.

Caption: Proposed biosynthetic pathway of sclerotiorin.

The anticancer activity of sclerotiorin in colon cancer cells (HCT-116) is suggested to be mediated through the induction of apoptosis.[7] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.

Caption: Proposed mechanism of sclerotiorin-induced apoptosis.

Conclusion

While direct experimental data on (-)-Deacetylsclerotiorin remains elusive, the extensive research on its parent compound, sclerotiorin, provides a strong foundation for future investigations. The potent and varied biological activities of sclerotiorin suggest that (-)-Deacetylsclerotiorin may also possess significant pharmacological properties. The structure-activity relationship studies on sclerotiorin analogues indicate that modifications at the quaternary center can influence activity, highlighting the importance of dedicated studies on the deacetylated form.[11] This review consolidates the available knowledge on sclerotiorin, offering a valuable resource to guide future research into the synthesis, biological evaluation, and mechanism of action of (-)-Deacetylsclerotiorin.

References

- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Azaphilones: a class of fungal metabolites with diverse biological activities - ProQuest [proquest.com]

- 5. Design, synthesis and fungicidal activity of novel sclerotiorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Anticancer activity of sclerotiorin, isolated from an endophytic fungus Cephalotheca faveolata Yaguchi, Nishim. & Udagawa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sclerotiorin - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antifungal activity of novel sclerotiorin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of dual PKS involved in sclerotiorin biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Azaphilone Metabolites from Penicillium sclerotiorum, with a focus on the molecular formula C19H21ClO4

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the chemical and biological information available for the class of compounds produced by Penicillium sclerotiorum. However, detailed experimental data, including specific biological activities, mechanisms of action, and established experimental protocols for the individual compound (-)-Deacetylsclerotiorin (C19H21ClO4) , are not extensively available in the public scientific literature. Therefore, this guide synthesizes information on closely related and well-studied metabolites from the same fungal source to provide a relevant and informative resource.

Introduction

Penicillium sclerotiorum is a filamentous fungus known for its production of a diverse array of secondary metabolites, particularly a class of polyketide pigments known as azaphilones. These compounds have garnered significant interest in the scientific community due to their wide range of potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This guide focuses on the chemical properties of compounds with the molecular formula C19H21ClO4, exemplified by (-)-Deacetylsclerotiorin, and explores the broader biological context of azaphilone metabolites from P. sclerotiorum.

Chemical Properties of C19H21ClO4 [(-)-Deacetylsclerotiorin]

While specific experimental data for (-)-Deacetylsclerotiorin is limited, computational and database-derived information provides foundational knowledge of its chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C19H21ClO4 | PubChem |

| Molecular Weight | 348.8 g/mol | PubChem |

| IUPAC Name | (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dien-1-yl]-7-hydroxy-7-methyl-2-benzopyran-6,8-dione | PubChem |

| CAS Number | 61248-35-9 | PubChem |

Biological Activities of Penicillium sclerotiorum Metabolites

Research on the crude extracts and isolated compounds from P. sclerotiorum has revealed a spectrum of biological activities. It is plausible that compounds with the molecular formula C19H21ClO4 contribute to these effects.

-

Antimicrobial Activity: Metabolites from P. sclerotiorum have demonstrated inhibitory effects against various pathogenic microorganisms.

-

Anti-inflammatory Effects: Several compounds isolated from this fungus have shown potential in modulating inflammatory pathways.[1][2][3]

-

Antitumor Properties: Certain metabolites have been investigated for their cytotoxic effects on cancer cell lines.[4]

Note: The specific contribution of (-)-Deacetylsclerotiorin to these activities has not been explicitly detailed in available research.

Potential Mechanisms of Action of Azaphilones

While the precise mechanism of action for (-)-Deacetylsclerotiorin is not elucidated, the broader class of azaphilone compounds from which it belongs, are known to interact with various cellular targets. A generalized potential mechanism could involve the inhibition of key enzymes in cellular signaling pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which an azaphilone compound might exert its biological effect, for instance, through the inhibition of a protein kinase involved in a pro-inflammatory signaling cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by an azaphilone compound.

General Experimental Protocols for Fungal Metabolite Research

Due to the absence of specific published protocols for (-)-Deacetylsclerotiorin, this section provides a generalized workflow for the isolation and characterization of secondary metabolites from fungal cultures, which would be applicable in its study.

Fungal Cultivation and Extraction Workflow

References

Methodological & Application

Synthesis of (-)-Deacetylsclerotiorin: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic strategies towards (-)-Deacetylsclerotiorin, a natural product belonging to the azaphilone family. While a direct, step-by-step total synthesis of (-)-Deacetylsclerotiorin is not extensively detailed in the current body of literature, this application note outlines a plausible and efficient synthetic pathway based on established methodologies for related compounds. The focus is on the construction of the key azaphilone core and the stereoselective synthesis of the characteristic diene side chain, followed by their strategic coupling.

Introduction

(-)-Deacetylsclerotiorin is a chlorinated azaphilone natural product that has garnered interest due to its structural complexity and potential biological activity. Azaphilones are a class of fungal metabolites characterized by a highly oxygenated pyranoquinone bicyclic core. The synthesis of these molecules, particularly in an enantioselective manner, presents a significant challenge to synthetic chemists. This document aims to provide detailed protocols and conceptual workflows to guide the synthesis of (-)-Deacetylsclerotiorin.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (-)-Deacetylsclerotiorin suggests a strategy involving the late-stage coupling of a pre-synthesized azaphilone core and the chiral diene side chain. This convergent approach allows for the independent and efficient synthesis of both key fragments.

Caption: Retrosynthetic approach for (-)-Deacetylsclerotiorin.

Synthesis of the Azaphilone Core

The enantioselective synthesis of the azaphilone core can be adapted from the work of Porco and coworkers on the synthesis of (+)-sclerotiorin.[1][2] To obtain the desired (-) enantiomer, the corresponding enantiomer of the chiral ligand would be employed in the key asymmetric step. The general strategy involves a copper-mediated oxidative dearomatization of a substituted phenol derivative.

Key Experimental Protocol: Asymmetric Oxidative Dearomatization

This protocol is adapted from established procedures for the synthesis of related azaphilone cores.[1][2]

Materials:

-

Substituted 2-alkynylbenzaldehyde precursor

-

Copper(I) salt (e.g., CuBr·SMe₂)

-

Chiral ligand (e.g., enantiomer of a diamine ligand)

-

Oxidant (e.g., oxygen or a peroxide)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) salt and the chiral ligand in the anhydrous solvent.

-

Stir the solution at room temperature for 30 minutes to allow for complex formation.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C or -20 °C).

-

Slowly add a solution of the 2-alkynylbenzaldehyde precursor in the same anhydrous solvent to the reaction mixture.

-

Introduce the oxidant into the reaction mixture. If using oxygen, bubble it through the solution at a controlled rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched azaphilone precursor.

Subsequent cyclization and functional group manipulations, such as chlorination, would lead to the desired azaphilone core.

Synthesis of the (1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl Side Chain

The stereoselective synthesis of the diene side chain is crucial for the total synthesis of (-)-Deacetylsclerotiorin. A plausible approach involves the use of stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, on a chiral aldehyde or ketone precursor.

Key Experimental Protocol: Stereoselective Wittig Reaction

Materials:

-

Chiral aldehyde or ketone precursor (e.g., (S)-2-methylbutanal)

-

Phosphonium ylide (e.g., derived from a phosphonium salt and a strong base)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in the anhydrous solvent.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.

-

Stir the resulting colored solution at the same temperature for 30-60 minutes.

-

Add a solution of the chiral aldehyde or ketone precursor in the anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous solid.

-

Concentrate the solution and purify the product by column chromatography to yield the desired diene side chain.

Coupling of the Side Chain and the Azaphilone Core

The final key step is the coupling of the synthesized side chain to the azaphilone core. This can be achieved through various cross-coupling reactions. A Stille cross-coupling reaction between a vinylstannane derivative of the side chain and a halogenated azaphilone core is a viable option.[2]

Key Experimental Protocol: Stille Cross-Coupling

Materials:

-

Halogenated azaphilone core (e.g., a vinyl bromide or iodide)

-

Vinylstannane derivative of the side chain

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Optional: Copper(I) iodide as a co-catalyst

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the halogenated azaphilone core, the vinylstannane, and the palladium catalyst in the anhydrous solvent.

-

If necessary, add the co-catalyst.

-

Heat the reaction mixture to the required temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography to obtain (-)-Deacetylsclerotiorin.

Data Presentation

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| Azaphilone Core Synthesis | |||||

| Asymmetric Dearomatization | Substituted 2-alkynylbenzaldehyde, Oxidant | Cu(I) salt, Chiral Ligand, Anhydrous Solvent, Low Temperature | Enantioenriched Azaphilone Precursor | Data not available | Data not available |

| Cyclization/Chlorination | Azaphilone Precursor | Acid or Base Catalyst, Chlorinating Agent (e.g., NCS) | Chlorinated Azaphilone Core | Data not available | - |

| Side Chain Synthesis | |||||

| Stereoselective Olefination | Chiral Aldehyde/Ketone, Phosphonium Ylide | Strong Base, Anhydrous Solvent | (1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl | Data not available | >95% (expected) |

| Final Coupling | |||||

| Stille Coupling | Chlorinated Azaphilone Core, Vinylstannane of Side Chain | Palladium Catalyst, Anhydrous Solvent, Heat | (-)-Deacetylsclerotiorin | Data not available | - |

Note: The yields and enantiomeric excesses are based on typical values for these types of reactions as a direct synthesis of (-)-Deacetylsclerotiorin has not been reported with this specific data.

Experimental Workflow

Caption: Overall workflow for the proposed synthesis of (-)-Deacetylsclerotiorin.

Conclusion

The synthesis of (-)-Deacetylsclerotiorin presents a formidable challenge that can be addressed through a convergent and stereocontrolled strategy. The protocols and workflows detailed in this document, based on established and reliable synthetic transformations, provide a solid foundation for researchers aiming to synthesize this and related azaphilone natural products. Further optimization of each step will be necessary to achieve an efficient and high-yielding total synthesis.

References

Application Notes and Protocols for the Purification of (-)-Deacetylsclerotiorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is a member of the azaphilone class of fungal polyketide pigments, characterized by a highly substituted pyranoquinone core. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and neuroprotective effects. The purification of (-)-deacetylsclerotiorin from fungal cultures is a critical step for its structural elucidation, biological screening, and further development as a potential therapeutic agent. This document provides detailed protocols for the purification of (-)-deacetylsclerotiorin, compiled from established methods for the isolation of azaphilones from fungal sources, primarily Penicillium species.

Data Presentation: Comparison of Purification Techniques

While specific comparative studies on the purification of (-)-deacetylsclerotiorin are limited, the following table summarizes representative data for the purification of closely related azaphilone pigments from Penicillium cultures using a multi-step approach involving solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). This data provides a benchmark for expected yields and purity.

| Purification Step | Technique | Stationary Phase / Solvent System | Typical Recovery/Yield | Typical Purity | Reference |

| Initial Extraction | Solvent Extraction | Ethyl Acetate | >90% (of total azaphilones) | Low (Crude Extract) | [1] |

| Fractionation | Flash Column Chromatography | Silica Gel; Gradient elution (e.g., Dichloromethane/Ethyl Acetate) | 50-70% (of crude extract) | Moderate | [2] |

| Final Purification | Preparative HPLC | Reversed-Phase C18; Gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) | 1-10 mg (from large-scale culture) | >95% | [2][3] |

Experimental Protocols

Protocol 1: Fungal Fermentation for (-)-Deacetylsclerotiorin Production

This protocol describes the cultivation of a suitable fungal strain, such as Penicillium sclerotiorum, for the production of azaphilone pigments.

Materials:

-

A producing fungal strain (e.g., Penicillium sclerotiorum)

-

Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth

-

Sterile Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Media Preparation: Prepare the desired liquid fermentation medium (e.g., PDB or YES broth) according to standard formulations. Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in 250 mL flasks) and sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculation: Aseptically inoculate the cooled, sterile medium with a spore suspension or mycelial plugs of the fungal strain.

-

Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm at 25-28°C for 10-21 days in the dark.[1]

-

Monitoring: Visually monitor the cultures for fungal growth and the development of characteristic yellow, orange, or red pigmentation in the broth and/or mycelium, which indicates the production of azaphilone pigments.

Protocol 2: Extraction of Crude (-)-Deacetylsclerotiorin

This protocol details the extraction of the crude pigment mixture from the fungal culture.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Vacuum filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelium and Broth: Separate the fungal biomass from the culture broth by vacuum filtration.

-

Broth Extraction: Transfer the filtered broth to a separatory funnel and extract three times with an equal volume of ethyl acetate. Pool the organic (upper) layers.

-

Mycelium Extraction: The collected fungal biomass can be further extracted by suspending it in ethyl acetate and sonicating for 30 minutes. Filter to separate the solvent from the biomass and repeat this extraction twice.

-

Concentration: Combine all ethyl acetate extracts from both the broth and mycelium. Dry the combined extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 3: Chromatographic Purification of (-)-Deacetylsclerotiorin

This protocol outlines a two-step chromatographic procedure for the purification of (-)-deacetylsclerotiorin from the crude extract.

Part A: Flash Column Chromatography (Initial Fractionation)

Materials:

-

Silica gel (for flash chromatography)

-

Glass column

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

Test tubes for fraction collection

Procedure:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of dichloromethane.

-

Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% DCM).

-

Loading and Elution: Load the dissolved sample onto the top of the column. Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of EtOAc.[2]

-

Fraction Collection: Collect fractions based on the elution of colored bands.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a prominent spot corresponding to (-)-deacetylsclerotiorin.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

Part B: Semi-Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

HPLC system with a photodiode array (PDA) detector

-

Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm)

-

HPLC-grade water, acetonitrile, and formic acid

Procedure:

-

Sample Preparation: Dissolve the partially purified extract from the flash chromatography step in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale): It is advisable to first develop a separation method on an analytical C18 column to determine the retention time of (-)-deacetylsclerotiorin. A typical mobile phase consists of water (A) and acetonitrile (B), both containing 0.1% formic acid. A gradient elution from 5% to 95% B over 30 minutes is a good starting point.[2][4]

-

Preparative HPLC: Scale up the analytical method to the semi-preparative column. Inject the filtered sample onto the column.

-

Elution and Detection: Elute with the optimized gradient at a flow rate of 2-5 mL/min. Monitor the elution at multiple wavelengths, including those characteristic of azaphilones (e.g., ~370 nm and ~470 nm).[3][4]

-

Fraction Collection: Collect the peak corresponding to (-)-deacetylsclerotiorin.

-

Purity Confirmation and Final Processing: Analyze the purity of the collected fraction using the analytical HPLC method. Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified (-)-deacetylsclerotiorin.

Signaling Pathways and Biological Activity

(-)-Deacetylsclerotiorin and related azaphilone pigments have been shown to exhibit anti-inflammatory and neuroprotective activities. These effects are often mediated through the modulation of key intracellular signaling pathways, such as the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some azaphilones have been found to exert their effects by inhibiting this pathway.

Caption: PI3K/Akt signaling pathway and potential inhibition by (-)-deacetylsclerotiorin.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. The anti-inflammatory properties of some azaphilones are attributed to their ability to inhibit this pathway, preventing the transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway and its inhibition by (-)-deacetylsclerotiorin.

Experimental Workflow Visualization

The overall process for the purification of (-)-deacetylsclerotiorin can be summarized in the following workflow diagram.

Caption: General workflow for the purification of (-)-deacetylsclerotiorin.

References

Analytical Methods for the Characterization of (-)-Deacetylsclerotiorin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is an azaphilone pigment produced by various fungi, notably from the Penicillium genus. Azaphilones are a class of polyketides characterized by a highly substituted pyranoquinone core and are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Accurate and detailed characterization of (-)-Deacetylsclerotiorin is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for the analytical characterization of (-)-Deacetylsclerotiorin using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note: HPLC is a fundamental technique for the purification and quantification of (-)-Deacetylsclerotiorin from fungal extracts. Reversed-phase chromatography on a C18 column is the most common method, providing excellent separation from other metabolites. A photodiode array (PDA) detector is recommended for peak identification and purity assessment, as azaphilones exhibit characteristic UV-Vis absorbance spectra.

Experimental Protocol: HPLC-DAD Analysis

-

Sample Preparation:

-

Extract the fungal culture (mycelia and broth) with ethyl acetate.

-

Dry the organic extract under reduced pressure.

-

Dissolve the crude extract in methanol to a concentration of 1-10 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute compounds of increasing polarity. A representative gradient is:

-

0-5 min: 5% B

-

5-30 min: 5% to 95% B

-

30-35 min: 95% B

-

35-40 min: 95% to 5% B

-

40-45 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: PDA detector scanning from 200-600 nm. Monitor at the characteristic absorbance maxima for azaphilones (typically around 280 nm and 380 nm).

-

Data Presentation:

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 280 nm and 380 nm |

| Expected Retention Time | Variable, dependent on the specific gradient and system |

Note: The retention time for (-)-Deacetylsclerotiorin should be determined by running an authentic standard under the same conditions.

Workflow for HPLC Analysis of (-)-Deacetylsclerotiorin

Caption: Workflow for the HPLC analysis of (-)-Deacetylsclerotiorin.

Mass Spectrometry (MS) Characterization

Application Note: Mass spectrometry is a powerful tool for the structural elucidation of (-)-Deacetylsclerotiorin, providing accurate mass measurements and fragmentation data. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which can aid in the structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation: Utilize the HPLC conditions described in the previous section. The eluent from the HPLC column is directly introduced into the mass spectrometer.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution data.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation spectra.

-

Data Presentation:

Table 1: High-Resolution Mass Spectrometry Data for (-)-Deacetylsclerotiorin

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 349.1201 | To be determined | C₁₉H₂₂ClO₄ |

| [M-H]⁻ | 347.1056 | To be determined | C₁₉H₂₀ClO₄ |

Table 2: Major Fragment Ions of (-)-Deacetylsclerotiorin in MS/MS

| Precursor Ion | Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | To be determined | e.g., H₂O, CO, side chain fragments |

| [M-H]⁻ | To be determined | e.g., CO₂, side chain fragments |

Note: The specific m/z values for the observed ions and fragments need to be determined experimentally.

Logical Flow for MS-based Identification

Caption: Logical workflow for MS-based identification of (-)-Deacetylsclerotiorin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most definitive method for the structural elucidation of (-)-Deacetylsclerotiorin. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity of atoms within the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of purified (-)-Deacetylsclerotiorin in approximately 0.5 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Experiments:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

-

Data Presentation:

Table 3: ¹H NMR Data for (-)-Deacetylsclerotiorin (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-1 | Value | e.g., d | Value |

| ... | ... | ... | ... |

Table 4: ¹³C NMR Data for (-)-Deacetylsclerotiorin (in CDCl₃)

| Position | δC (ppm) |

| e.g., C-1 | Value |

| ... | ... |

Note: A complete and accurate assignment of all proton and carbon signals requires detailed analysis of 1D and 2D NMR spectra. A published ¹H NMR spectrum is available, but a full assignment with coupling constants and corresponding ¹³C data is needed for a complete table.[1]

Biological Activity and Potential Signaling Pathway

Application Note: Azaphilones isolated from Penicillium species have been reported to possess anti-inflammatory and cytotoxic activities.[1][2] The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The cytotoxic activity is typically evaluated against a panel of cancer cell lines.

Potential Mechanism of Anti-inflammatory Action:

One of the key signaling pathways involved in inflammation is the NF-κB pathway, which is activated by stimuli such as LPS. Activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that (-)-Deacetylsclerotiorin may exert its anti-inflammatory effects by inhibiting one or more components of the NF-κB signaling pathway.

Hypothesized Anti-inflammatory Signaling Pathway

References

Application Notes and Protocols for the Spectroscopic Analysis of (-)-Deacetylsclerotiorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is a member of the azaphilone class of fungal polyketides, a group of secondary metabolites known for their diverse and potent biological activities. Azaphilones, including (-)-Deacetylsclerotiorin and its close analogue sclerotiorin, have demonstrated a range of effects such as anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of (-)-Deacetylsclerotiorin using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, a representative signaling pathway associated with the biological activity of the related compound sclerotiorin is presented.

Spectroscopic Data of (-)-Deacetylsclerotiorin

The structural elucidation of (-)-Deacetylsclerotiorin relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for (-)-Deacetylsclerotiorin (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.47 - 7.42 | m | - | 2H |

| 7.07 | d | 8.4 | 2H |

| 3.83 | s | - | 2H |

| 1.43 | s | - | 6H |

Table 2: ¹³C NMR Spectroscopic Data for (-)-Deacetylsclerotiorin (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 211.2 | Carbonyl C |

| 132.6 | Aromatic C |

| 131.62 | Aromatic C |

| 131.2 | Aromatic C |

| 121.1 | Aromatic C |

| 76.7 | Aliphatic C-O |

| 41.7 | Aliphatic C |

| 26.49 | Aliphatic C |

Table 3: Mass Spectrometry Data for (-)-Deacetylsclerotiorin

| m/z | Ion Type |

| 256 | [M]+ |

| 213 | [M - C₂H₃O]+ |

| 198 | [M - C₃H₆O]+ |

| 170 | Fragment |

| 89 | Fragment |

| 59 | Fragment |

Table 4: Infrared (IR) Spectroscopy Data for (-)-Deacetylsclerotiorin (KBr)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3510 | O-H stretch |

| 2978 | C-H stretch (aliphatic) |

| 2933 | C-H stretch (aliphatic) |

| 1715 | C=O stretch (ketone) |

| 1489 | C=C stretch (aromatic) |

| 1364 | C-H bend |

| 1191 | C-O stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of azaphilone compounds like (-)-Deacetylsclerotiorin.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

-

Weigh 5-10 mg of purified (-)-Deacetylsclerotiorin.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the NMR probe (typically ~4-5 cm).

1.2. ¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30 (standard 30-degree pulse)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 4.096 s

-

Spectral Width (sw): 20 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

1.3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (power-gated decoupling with a 30-degree pulse)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.36 s

-

Spectral Width (sw): 240 ppm

-

Referencing: CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Mass Spectrometry (MS)

2.1. Sample Preparation:

-

Prepare a stock solution of (-)-Deacetylsclerotiorin in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

2.2. Data Acquisition (Electron Ionization - EI):

-

Instrument: High-Resolution Mass Spectrometer with an EI source.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Inlet System: Direct insertion probe or GC inlet, depending on sample volatility.

Protocol 3: Infrared (IR) Spectroscopy

3.1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of crystalline (-)-Deacetylsclerotiorin with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

3.2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Biological Activity and Signaling Pathway

While specific biological activities for (-)-Deacetylsclerotiorin are not extensively documented, its analogue, sclerotiorin, has been shown to possess notable anticancer properties. Sclerotiorin induces apoptosis in human colon cancer cells (HCT-116) by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.[1][2][3] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[1][3] This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.[2][3]

The following diagram illustrates the proposed signaling pathway for sclerotiorin-induced apoptosis.

References

Application Notes and Protocols for In Vitro Assays of (-)-Deacetylsclerotiorin Activity

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: (-)-Deacetylsclerotiorin is a fungal metabolite that has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. Evaluating the bioactivity of this compound requires robust and reproducible in vitro assays. These application notes provide detailed protocols for key assays to characterize the mechanism and potency of (-)-Deacetylsclerotiorin, focusing on its effects on the NF-κB, VEGF, and STAT3 signaling pathways.

Section 1: Anti-Inflammatory Activity Assessment

Application Note: NF-κB Signaling Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Assaying the ability of (-)-Deacetylsclerotiorin to inhibit NF-κB activation can provide significant insight into its anti-inflammatory and anti-tumor potential. The NF-κB luciferase reporter assay is a highly sensitive and quantitative method for screening potential inhibitors of this pathway.[1][2][3]

Signaling Pathway Diagram: NF-κB Activation

The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α. (-)-Deacetylsclerotiorin is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of the p65/p50 dimer.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes how to measure the effect of (-)-Deacetylsclerotiorin on TNF-α-induced NF-κB activation in HEK293T cells using a dual-luciferase reporter system.[1][2][4]

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

(-)-Deacetylsclerotiorin (stock solution in DMSO)

-

Recombinant human TNF-α (stock solution in sterile water)

-

96-well white, clear-bottom cell culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Workflow Diagram:

Procedure:

-

Day 1: Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.

-

Day 2: Transfection:

-

Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use approximately 100 ng of the NF-κB firefly luciferase reporter and 10 ng of the Renilla luciferase control plasmid.

-

Add the complex to the cells and incubate for 24 hours.

-

-

Day 3: Treatment and Stimulation:

-

Prepare serial dilutions of (-)-Deacetylsclerotiorin in culture medium.

-

Remove the transfection medium from the cells and add 100 µL of the medium containing the desired concentrations of (-)-Deacetylsclerotiorin. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 1-2 hours at 37°C.[1]

-

Prepare a working solution of TNF-α in culture medium and add it to the wells to a final concentration of 10-20 ng/mL (optimal concentration should be predetermined). Do not add TNF-α to negative control wells.[1]

-

Incubate for 6-8 hours at 37°C.[1]

-

-

Day 4: Cell Lysis and Luminescence Measurement:

-

Remove the medium and gently wash the cells once with 100 µL of PBS.[1]

-

Add 20-50 µL of Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[1]

-

Measure firefly and Renilla luciferase activity sequentially in each well using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.[2]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of (-)-Deacetylsclerotiorin relative to the TNF-α-stimulated vehicle control.

-

Plot the inhibition data against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation: Quantitative Anti-Inflammatory Activity

The following table summarizes the reported inhibitory activity of a compound designated ST08, which may correspond to (-)-Deacetylsclerotiorin, on the proliferation of breast cancer cell lines where the NF-κB pathway is active.[1]

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-231 | Cell Proliferation | IC₅₀ | 54 nM | [1] |

| MCF7 | Cell Proliferation | IC₅₀ | 121 nM | [1] |

| MDA-MB-231 | Western Blot | NF-κB (p65) Protein Level | Significant decrease at 75 nM | [1] |

Section 2: Anti-Angiogenic Activity Assessment

Application Note: Endothelial Cell Tube Formation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis.[5][6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis.[7][8] Inhibiting this process is a key strategy in cancer therapy. The endothelial cell tube formation assay is a well-established in vitro model that recapitulates the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[5][6] This assay is used to screen for compounds, like (-)-Deacetylsclerotiorin, that have pro- or anti-angiogenic potential.

Signaling Pathway Diagram: VEGF Activation

The diagram below shows the VEGF signaling cascade, which promotes endothelial cell proliferation, migration, and survival. Anti-angiogenic compounds may target the VEGF receptor (VEGFR) or downstream components like PI3K/Akt and Ras/MAPK.

Experimental Protocol: HUVEC Tube Formation Assay

This protocol details the method for assessing the anti-angiogenic activity of (-)-Deacetylsclerotiorin by observing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[5][9][10]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)

-

Growth factor-reduced Matrigel or similar basement membrane extract

-

96-well flat-bottom plate

-

(-)-Deacetylsclerotiorin (stock solution in DMSO)

-

VEGF (as a pro-angiogenic stimulus, optional)

-

Calcein AM (for fluorescence imaging, optional)

-

Inverted microscope with a camera

Workflow Diagram:

Procedure:

-

Matrigel Coating:

-

Thaw growth factor-reduced Matrigel overnight at 4°C. Keep it on ice to prevent premature polymerization.

-

Pre-chill a 96-well plate and pipette tips at -20°C for 2-3 hours.[5][9]

-

On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled plate. Ensure the entire surface is evenly coated without introducing bubbles.[5][9]

-

Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to polymerize.[10]

-

-

Cell Preparation and Seeding:

-

Culture HUVECs until they are 80-90% confluent.[5]

-

Harvest the cells using trypsin, neutralize, and centrifuge at low speed (e.g., 1,200 rpm for 3 min).[5]

-

Resuspend the cell pellet in a low-serum or serum-free medium and perform a cell count.

-

Prepare cell suspensions containing the desired concentrations of (-)-Deacetylsclerotiorin and/or VEGF.

-

Seed 1-2 x 10⁴ HUVECs per well onto the solidified Matrigel in a final volume of 100-150 µL.[5][10]

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C with 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.[5]

-

After incubation, capture images of the capillary-like structures in each well using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Calculate the percentage inhibition of tube formation relative to the vehicle-treated control.

-

Data Presentation: Quantitative Anti-Angiogenic Activity

This table is a template for recording data from the HUVEC tube formation assay, as specific quantitative data for (-)-Deacetylsclerotiorin was not found in the literature search.

| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | % Inhibition of Tube Length |

| Vehicle Control | 0.1% DMSO | Record Value | Record Value | 0% |

| Positive Control (e.g., Sunitinib) | 1 µM | Record Value | Record Value | Calculate Value |

| (-)-Deacetylsclerotiorin | 10 nM | Record Value | Record Value | Calculate Value |

| (-)-Deacetylsclerotiorin | 100 nM | Record Value | Record Value | Calculate Value |

| (-)-Deacetylsclerotiorin | 1 µM | Record Value | Record Value | Calculate Value |

| (-)-Deacetylsclerotiorin | 10 µM | Record Value | Record Value | Calculate Value |

Section 3: Anti-Tumor Activity Assessment

Application Note: STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[11] Constitutive activation of STAT3 is common in many human cancers and is associated with poor prognosis. Therefore, inhibitors of the STAT3 pathway are promising candidates for cancer therapy.[7] Investigating the effect of (-)-Deacetylsclerotiorin on STAT3 activation can elucidate a key mechanism of its anti-tumor activity. Assays typically measure the phosphorylation of STAT3 at Tyr705, which is critical for its dimerization and activation.

Signaling Pathway Diagram: STAT3 Activation

The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine or growth factor binding leads to JAK-mediated phosphorylation of STAT3, followed by dimerization, nuclear translocation, and transcription of target genes involved in cell survival and proliferation.

Experimental Protocol: Western Blot for Phospho-STAT3

This protocol describes the use of Western blotting to determine if (-)-Deacetylsclerotiorin inhibits the constitutive or cytokine-induced phosphorylation of STAT3 in a cancer cell line (e.g., SaOS2, C3A).

Materials:

-

Cancer cell line with active STAT3 signaling (e.g., SaOS2)

-

Appropriate cell culture medium and plates

-

(-)-Deacetylsclerotiorin (stock solution in DMSO)

-

Cytokine for stimulation (e.g., IL-6), if needed

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Workflow Diagram:

References

- 1. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]

- 2. Discovery of STAT3 and Histone Deacetylase (HDAC) Dual-Pathway Inhibitors for the Treatment of Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. scbt.com [scbt.com]